3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the thiophene and pyridine rings through various coupling reactions. The final step often involves the formation of the benzamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide: This compound is similar but features a furan ring instead of a thiophene ring.
3-(1H-pyrazol-1-yl)-N-((2-(pyridin-2-yl)pyridin-3-yl)methyl)benzamide: This compound has an additional pyridine ring.
Uniqueness
The uniqueness of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C19H16N4O2S. The structure includes a pyrazole ring, a thiophene moiety, and a benzamide group, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Anticancer Activity
- The compound has shown promise in inhibiting the proliferation of cancer cells. Research indicates that derivatives of pyrazole and thiophene possess significant anticancer properties due to their ability to modulate various signaling pathways involved in tumor growth and survival .
- A study demonstrated that related compounds effectively inhibited prostate cancer cell lines through androgen receptor antagonism, suggesting a similar potential for our compound .
-
Antimicrobial Properties
- Pyrazole derivatives have been evaluated for their antimicrobial activities against various pathogens. The presence of the thiophene and pyridine rings enhances the compound's interaction with bacterial enzymes, potentially leading to effective inhibition .
- In vitro studies have reported significant activity against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent .
-
Neurological Effects
- Compounds with similar structures have been studied as positive allosteric modulators of metabotropic glutamate receptors, which are crucial in neurological signaling. This suggests that our compound may also influence neurological pathways, potentially aiding in conditions like anxiety or depression .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : The compound may act as an antagonist at androgen receptors, which has implications in treating hormone-dependent cancers like prostate cancer .
- Enzyme Inhibition : The presence of the thiophene group may facilitate interactions with microbial enzymes, enhancing antimicrobial efficacy .
- Neurotransmitter Interaction : By modulating glutamate receptors, the compound could influence neurotransmitter release and neuronal excitability .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Androgen receptor antagonism | |
Antimicrobial | Inhibition of microbial enzymes | |
Neurological | Positive allosteric modulation |
Case Study: Anticancer Activity
A recent study focused on a series of pyrazole derivatives, including our compound, evaluated their effects on prostate cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative activity. This suggests that our compound could be further explored for its therapeutic potential in oncology .
Case Study: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of pyrazole derivatives, compounds were tested against Mycobacterium tuberculosis. Several derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong antibacterial activity and low cytotoxicity towards human cells . This positions our compound as a candidate for further development in treating tuberculosis.
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-20(15-5-1-7-17(13-15)24-11-4-10-23-24)22-14-16-6-2-9-21-19(16)18-8-3-12-26-18/h1-13H,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYSASAWRYPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.